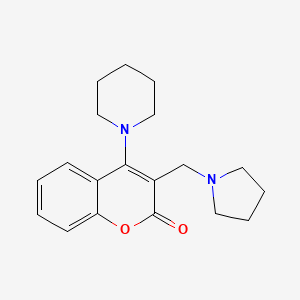
4-Piperidin-1-yl-3-pyrrolidin-1-ylmethyl-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring attached to a chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and an appropriate leaving group on the chromen-2-one core.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through reductive amination reactions involving pyrrolidine and a suitable aldehyde or ketone derivative of the chromen-2-one core.
Industrial Production Methods
Industrial production methods for 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromen-2-one core or the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(PIPERIDIN-1-YL)-3-(MORPHOLIN-1-YLMETHYL)CHROMEN-2-ONE: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(PIPERIDIN-1-YL)-3-(AZEPAN-1-YLMETHYL)CHROMEN-2-ONE: Similar structure but with an azepane ring instead of a pyrrolidine ring.
Uniqueness
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE is unique due to the specific combination of the piperidine and pyrrolidine rings attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-piperidin-1-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C19H24N2O2/c22-19-16(14-20-10-6-7-11-20)18(21-12-4-1-5-13-21)15-8-2-3-9-17(15)23-19/h2-3,8-9H,1,4-7,10-14H2 |
InChI-Schlüssel |
PPBJWIWNHCYDBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


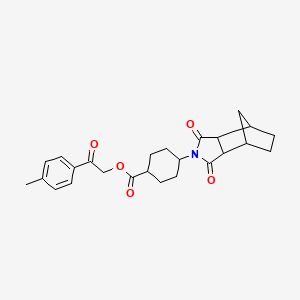
![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
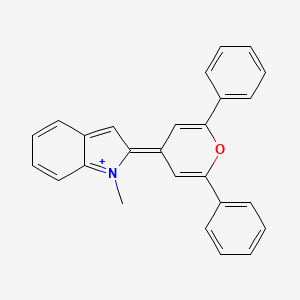
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)
![4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12468954.png)

![3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B12468958.png)
![6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12468959.png)
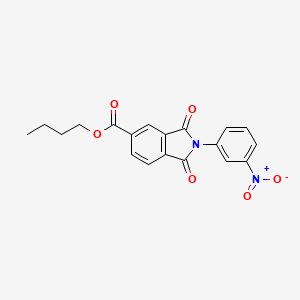
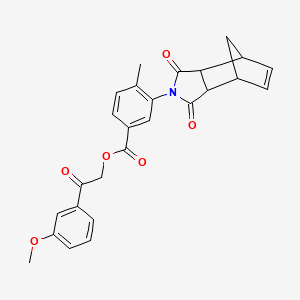
![1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468972.png)
